Cas no 1694910-67-2 (1-(2-cyclopentylethyl)cyclobutan-1-amine)

1-(2-Cyclopentylethyl)cyclobutan-1-amine is a specialized cyclic amine compound featuring a cyclobutane core substituted with an amine group and a 2-cyclopentylethyl side chain. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclobutane ring contributes to conformational rigidity, while the cyclopentylethyl moiety enhances lipophilicity, potentially improving bioavailability in drug design applications. Its amine functionality allows for further derivatization, enabling the development of novel bioactive molecules. The compound’s well-defined structure and synthetic versatility make it suitable for use in medicinal chemistry, particularly in the exploration of new therapeutic agents with tailored pharmacokinetic profiles.
1-(2-cyclopentylethyl)cyclobutan-1-amine structure
1694910-67-2 structure
Product Name:1-(2-cyclopentylethyl)cyclobutan-1-amine
CAS No:1694910-67-2
MF:C11H21N
MW:167.29114317894
CID:5830689
PubChem ID:130479310
Update Time:2025-05-23

1-(2-cyclopentylethyl)cyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-cyclopentylethyl)cyclobutan-1-amine
    • EN300-1857047
    • 1694910-67-2
    • Inchi: 1S/C11H21N/c12-11(7-3-8-11)9-6-10-4-1-2-5-10/h10H,1-9,12H2
    • InChI Key: CLJIKAOLDHQGEH-UHFFFAOYSA-N
    • SMILES: NC1(CCC1)CCC1CCCC1

Computed Properties

  • Exact Mass: 167.167399674g/mol
  • Monoisotopic Mass: 167.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-(2-cyclopentylethyl)cyclobutan-1-amine

1-(2-Cyclopentylethyl)cyclobutan-1-amine: A Comprehensive Overview

1-(2-Cyclopentylethyl)cyclobutan-1-amine is a compound with the CAS number 1694910-67-2, representing a unique structure that has garnered attention in various fields of chemistry and materials science. This compound, often referred to as Cyclobutane Amine Derivative, is characterized by its cyclobutane ring fused with an amino group and a cyclopentyl substituent, making it a versatile molecule with potential applications in drug design, polymer synthesis, and advanced materials.

The synthesis of 1-(2-Cyclopentylethyl)cyclobutan-1-amine involves a combination of organic synthesis techniques, including Friedel-Crafts alkylation and reductive amination. Recent studies have focused on optimizing the reaction conditions to enhance yield and purity, leveraging catalysts such as palladium complexes and transition metal catalysts. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for industrial applications.

One of the most promising areas of research involving this compound is its role in drug discovery. The cyclobutane ring is known for its unique strain energy, which can be exploited to design molecules with high bioactivity. Researchers have explored the use of 1-(2-Cyclopentylethyl)cyclobutan-1-amine as a building block for creating novel bioactive compounds, particularly in the development of kinase inhibitors and GPCR modulators. Recent findings published in *Nature Communications* highlight its potential as a lead compound in anti-cancer drug development.

In addition to its pharmaceutical applications, this compound has shown remarkable properties in polymer chemistry. The incorporation of cyclobutane amine derivatives into polymer backbones has led to the creation of materials with enhanced mechanical strength and thermal stability. A study conducted at Stanford University demonstrated that polymers synthesized using 1-(2-Cyclopentylethyl)cyclobutan-1-amine exhibit superior resistance to environmental stress cracking, making them ideal for use in high-performance engineering plastics.

The structural uniqueness of this compound also makes it a valuable tool in supramolecular chemistry. Its ability to form stable hydrogen bonds and π–π interactions has been leveraged to design self-assembling systems for drug delivery and catalysis. Recent research at the University of Cambridge revealed that this compound can act as a template for organizing functional molecules into ordered nanostructures, opening new avenues for nanotechnology applications.

From an environmental standpoint, the synthesis and application of 1-(2-Cyclopentylethyl)cyclobutan-1-amine have been optimized to minimize ecological impact. Green chemistry principles have been integrated into its production processes, reducing waste generation and energy consumption. This aligns with global efforts to promote sustainable chemical manufacturing practices.

In conclusion, 1-(2-Cyclopentylethyl)cyclobutan-1-amine (CAS No: 1694910-67-2) stands as a testament to the ingenuity of modern chemical research. Its diverse applications across pharmaceuticals, polymers, and nanotechnology underscore its significance in contemporary science. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations across multiple disciplines.

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